Methyl 2-chloro-5-fluoro-4-hydroxybenzoate
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Overview
Description
Methyl 2-chloro-5-fluoro-4-hydroxybenzoate is an organic compound that belongs to the class of benzoate esters. It is characterized by the presence of a methyl ester group, a chlorine atom, a fluorine atom, and a hydroxyl group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-5-fluoro-4-hydroxybenzoate typically involves the esterification of 2-chloro-5-fluoro-4-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-fluoro-4-hydroxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction reactions can produce quinones and alcohols, respectively .
Scientific Research Applications
Methyl 2-chloro-5-fluoro-4-hydroxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5-fluoro-4-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The chlorine and fluorine atoms can also participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloro-2-fluoro-4-hydroxybenzoate: Similar structure but with different substitution pattern.
Methyl 2-fluoro-4-hydroxybenzoate: Lacks the chlorine atom.
Methyl 5-fluoro-2-hydroxybenzoate: Different position of the fluorine atom.
Uniqueness
Methyl 2-chloro-5-fluoro-4-hydroxybenzoate is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties. The presence of both chlorine and fluorine atoms, along with the hydroxyl group, allows for a wide range of chemical modifications and interactions .
Properties
Molecular Formula |
C8H6ClFO3 |
---|---|
Molecular Weight |
204.58 g/mol |
IUPAC Name |
methyl 2-chloro-5-fluoro-4-hydroxybenzoate |
InChI |
InChI=1S/C8H6ClFO3/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3,11H,1H3 |
InChI Key |
QNJBWPPFQXADCB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Cl)O)F |
Origin of Product |
United States |
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